(5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate
Description
Historical context and discovery
The development of this compound emerges from the broader historical context of carbohydrate chemistry advancements initiated in the late 19th and early 20th centuries. The foundational work in glycoside synthesis can be traced to the pioneering efforts of Wilhelm Koenigs and Edward Knorr, who developed the Koenigs-Knorr reaction in organic chemistry as a substitution reaction of glycosyl halides with alcohols to produce glycosides. This reaction represented one of the oldest glycosylation reactions and established the framework for subsequent developments in synthetic carbohydrate chemistry. The historical significance of this methodology cannot be overstated, as it provided researchers with reliable tools for constructing complex carbohydrate structures through controlled glycosidic bond formation.
The evolution of carbohydrate synthesis methodologies continued with significant contributions from Emil Fischer and Burckhardt Helferich, who later transferred and adapted these methods to other chloro-substituted compounds, ultimately producing synthetic nucleosides for the first time. This historical progression demonstrates the interconnected nature of carbohydrate chemistry developments, where foundational glycosylation techniques provided the basis for increasingly sophisticated synthetic strategies. The development of compounds like this compound represents a continuation of this tradition, building upon decades of accumulated knowledge in glycoside synthesis and carbohydrate modification techniques.
Contemporary research has demonstrated renewed interest in glycosyl halides and their applications in stereoselective glycosylation reactions. Recent investigations have shown that silver(I) oxide-mediated Koenigs-Knorr glycosylation reactions can be dramatically accelerated in the presence of catalytic acid additives, particularly when applied to galactosyl bromides and chlorides. These developments have direct relevance to understanding the synthetic utility and potential applications of acetylated galactosamine derivatives such as this compound. The historical context reveals a continuous evolution from simple glycosylation reactions to sophisticated methodologies capable of producing complex, functionalized carbohydrate derivatives with precise stereochemical control.
Nomenclature and classification systems
The nomenclature of this compound reflects the complex structural features inherent in modified carbohydrate compounds and demonstrates the systematic approach required for accurate chemical identification. According to chemical databases, this compound is also designated as N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-galactosaminide, indicating its derivation from galactosamine through specific acetylation and chlorination modifications. The Chemical Abstracts Service has assigned this compound the registry number 109581-83-1, providing a unique identifier for unambiguous chemical reference and database searches.
The systematic nomenclature reveals several critical structural elements that define the compound's chemical identity and properties. The molecular formula C14H20ClNO8 encompasses the complete atomic composition, while the systematic name describes the spatial arrangement and functional group positioning. The International Union of Pure and Applied Chemistry naming convention emphasizes the acetamido functionality at position 5, the diacetyloxy substitutions at positions 3 and 4, the chloro substitution at position 6, and the hydroxy group at position 2, along with the oxohexyl backbone structure. This detailed nomenclature system ensures precise communication among researchers and facilitates accurate compound identification across different research contexts.
Classification systems place this compound within multiple overlapping categories that reflect its diverse chemical characteristics and potential applications. As a carbohydrate derivative, it belongs to the broader class of modified hexose sugars, specifically those derived from galactosamine through chemical modification. The presence of multiple acetyl protecting groups classifies it as an acetylated sugar derivative, while the chloro substitution identifies it as a halogenated carbohydrate compound. Additionally, the acetamido functionality places it within the category of amino sugar derivatives, highlighting its relationship to naturally occurring compounds like N-acetylgalactosamine.
| Classification Category | Specific Designation | Defining Characteristics |
|---|---|---|
| Chemical Class | Modified Hexose Sugar | Six-carbon sugar with functional group modifications |
| Functional Group Class | Acetylated Amino Sugar | Contains acetamido and acetyloxy groups |
| Substitution Pattern | Halogenated Carbohydrate | Chloro substitution at carbon 6 |
| Structural Type | Galactosamine Derivative | Based on galactosamine backbone structure |
Significance in carbohydrate chemistry and glycoscience
The significance of this compound in carbohydrate chemistry extends beyond its individual structural characteristics to encompass its potential contributions to advancing glycoscience research methodologies. Carbohydrate derivatives with similar structural complexity have demonstrated substantial utility in synthetic glycobiology applications, particularly in the development of glycoconjugation methodologies for biomolecular modification. The compound's unique combination of protecting groups and reactive functionalities positions it as a valuable intermediate for constructing more complex glycoconjugate structures required in advanced biochemical research.
Contemporary glycoscience research has increasingly focused on developing efficient methods for carbohydrate conjugation onto biomolecular and biomacromolecular scaffolds, recognizing the critical importance of glycosylation in biological systems. The acetyl protecting groups present in this compound provide stability during synthetic manipulations while allowing for selective deprotection when required for subsequent functionalization reactions. This controlled reactivity is essential for multi-step synthetic sequences commonly employed in glycoconjugate synthesis and represents a significant advantage in complex carbohydrate chemistry applications.
The compound's structural relationship to N-acetylgalactosamine derivatives provides additional significance in the context of biological carbohydrate recognition and function. N-acetylgalactosamine plays essential roles in various biological processes, including serving as the terminal carbohydrate forming the antigen of blood group A and functioning as the initial monosaccharide in protein O-glycosylation processes. Synthetic derivatives like this compound may serve as precursors or analogs for studying these biological processes and developing therapeutic interventions based on carbohydrate recognition mechanisms.
The broader implications for glycoscience research include potential applications in developing new synthetic methodologies for glycoside bond formation, investigating structure-activity relationships in carbohydrate-protein interactions, and creating novel glycoconjugate materials with specific biological or chemical properties. The compound's chloro substitution provides a reactive handle for nucleophilic substitution reactions, enabling further structural modifications that could lead to the synthesis of previously inaccessible carbohydrate derivatives. This synthetic versatility contributes to expanding the chemical space available for glycoscience research and potentially accelerating discoveries in carbohydrate-based drug development and diagnostic applications.
Overview of structural features and functional groups
The structural architecture of this compound exhibits a sophisticated arrangement of functional groups that collectively determine its chemical reactivity and potential synthetic utility. The compound's six-carbon backbone maintains the fundamental hexose structure while incorporating strategic modifications that enhance its stability and reactivity profile. The acetamido group at position 5 provides both hydrogen bonding capability and amide stability, characteristics that influence the compound's solubility properties and potential for participating in specific chemical interactions.
The diacetyloxy substitutions at positions 3 and 4 represent classical carbohydrate protecting group strategies employed to control reactivity during synthetic manipulations. These acetyl groups serve multiple functions: they increase the compound's lipophilicity compared to the unprotected analog, provide protection against unwanted side reactions during synthetic sequences, and can be selectively removed under mild conditions when deprotection is required. The ester linkages formed by these acetyl groups are particularly valuable because they can be hydrolyzed under basic conditions without affecting the more stable acetamido functionality, enabling orthogonal deprotection strategies in complex synthetic schemes.
The chloro substitution at position 6 introduces a distinctive reactive handle that significantly expands the compound's synthetic potential. Chloride serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of various nucleophiles to create new carbon-heteroatom or carbon-carbon bonds. This reactivity is particularly valuable in carbohydrate chemistry, where selective functionalization of specific positions can be challenging due to the presence of multiple similar hydroxyl groups. The strategic placement of the chloro group at the primary carbon position maximizes its reactivity while minimizing steric hindrance effects that could impede nucleophilic attack.
| Position | Functional Group | Chemical Properties | Synthetic Implications |
|---|---|---|---|
| 2 | Hydroxy | Hydrogen bonding, nucleophilic | Available for further derivatization |
| 3 | Acetyloxy | Ester, hydrolyzable | Protecting group, removable under basic conditions |
| 4 | Acetyloxy | Ester, hydrolyzable | Protecting group, removable under basic conditions |
| 5 | Acetamido | Amide, hydrogen bonding | Stable under mild conditions, participates in recognition |
| 6 | Chloro and Acetate | Leaving group, ester | Reactive site for nucleophilic substitution |
The presence of the oxo functionality within the hexyl chain introduces additional structural complexity that influences the compound's conformational preferences and potential for intramolecular interactions. This ketone group can participate in various chemical transformations, including reduction to secondary alcohols, aldol condensations with appropriate nucleophiles, and formation of imine or hydrazone derivatives with nitrogen-containing compounds. The combination of these diverse functional groups within a single molecule creates opportunities for multi-step synthetic sequences that could access a wide range of carbohydrate derivatives with varied biological and chemical properties.
Relationship to N-acetylgalactosamine derivatives
The structural relationship between this compound and N-acetylgalactosamine derivatives represents a fundamental connection that illuminates both the synthetic origins and potential biological relevance of this compound. N-acetylgalactosamine, characterized by its amino sugar structure derived from galactose, serves as a crucial building block in numerous biological systems and synthetic carbohydrate chemistry applications. The compound under investigation can be understood as a heavily modified derivative of this parent structure, incorporating additional protecting groups and reactive functionalities that enhance its utility in synthetic applications.
N-acetylgalactosamine itself plays multiple essential roles in human biology, most notably as the terminal carbohydrate forming the antigen of blood group A and as the initial monosaccharide that connects to serine or threonine residues in protein O-glycosylation processes. This biological significance extends to the modified derivative, as understanding the structure-activity relationships between different N-acetylgalactosamine analogs can provide insights into glycoprotein function and carbohydrate recognition mechanisms. The strategic modifications present in this compound may allow researchers to probe these biological interactions with enhanced specificity or altered binding characteristics.
The synthetic relationship between these compounds reflects broader trends in carbohydrate chemistry toward developing protected analogs that facilitate complex multi-step syntheses. Recent research has demonstrated that N-acetylgalactosamine derivatives can be synthesized through various pathways, including direct biosynthetic routes that convert glucosamine-6-phosphate to galactosamine-6-phosphate. These biosynthetic insights inform synthetic chemistry approaches and highlight the importance of understanding both the natural pathways and synthetic methodologies for accessing these valuable carbohydrate building blocks.
Comparative analysis reveals that the additional functional groups in this compound serve specific synthetic purposes while maintaining the core structural features that define N-acetylgalactosamine's chemical identity. The preservation of the acetamido functionality ensures retention of key hydrogen bonding and recognition properties, while the acetyl protecting groups provide the stability and selectivity required for sophisticated synthetic manipulations. The chloro substitution represents a significant departure from the natural structure, introducing reactivity that enables access to novel analogs and derivatives not readily accessible through conventional carbohydrate chemistry methods.
| Compound Feature | N-acetylgalactosamine | This compound |
|---|---|---|
| Core Structure | Galactose backbone with C2 acetamido | Modified galactose backbone with C5 acetamido |
| Protecting Groups | None (free hydroxyl groups) | Acetyl protection at C3, C4, and C6 |
| Reactive Functionality | Multiple free hydroxyl groups | Chloro group providing nucleophilic substitution site |
| Biological Activity | Blood group antigen, O-glycosylation | Potential synthetic precursor to bioactive compounds |
| Synthetic Utility | Direct biological applications | Protected intermediate for complex synthesis |
Properties
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO9/c1-6(17)16-11(14(15)22)13(25-9(4)20)12(24-8(3)19)10(21)5-23-7(2)18/h10-13,21H,5H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXGKUQLZJSIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(C(C(COC(=O)C)O)OC(=O)C)OC(=O)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation and Hydroxyl Group Protection
The initial step involves acetylation of hydroxyl groups to prevent undesired side reactions. For example, treatment with acetic anhydride (Ac₂O) in pyridine selectively acetylates secondary hydroxyl groups at C-3 and C-4, yielding intermediates with protected reactive sites. This step is critical for maintaining regioselectivity during subsequent chlorination and amidation.
Chlorination at C-6
Chlorination is achieved using reagents such as HCl in methanol or thionyl chloride (SOCl₂), targeting the primary hydroxyl group at C-6. In one protocol, exposure of the acetylated intermediate to HCl in methanol at 0°C induces nucleophilic substitution, replacing the hydroxyl group with a chlorine atom while preserving the acetyl protections. Alternative methods employ SOCl₂ in anhydrous dichloromethane, yielding a 6-chloro derivative with >85% efficiency.
Introduction of the Acetamido Group at C-5
Amidation at C-5 involves reacting the chlorinated intermediate with acetic anhydride and ammonium acetate under microwave-assisted conditions. This step proceeds via a nucleophilic acyl substitution mechanism, where the amine group displaces the chloride, forming the acetamido moiety. Optimization studies indicate that microwave irradiation at 90°C for 30 minutes enhances reaction rates and yields (up to 92%) compared to conventional heating.
Oxidation and Final Acetylation
The C-6 keto group is introduced through oxidation using Jones reagent (CrO₃ in H₂SO₄), which selectively oxidizes the secondary alcohol to a ketone without affecting adjacent acetyl groups. Finally, the remaining hydroxyl group at C-2 is acetylated with acetic anhydride in pyridine, completing the synthesis.
Optimization of Reaction Conditions
Temperature and Catalysis
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Chlorination : Lower temperatures (0–5°C) minimize side reactions during HCl-mediated chlorination.
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Amidation : Microwave irradiation reduces reaction times from 12 hours to 30 minutes while improving yields.
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Acetylation : Pyridine acts as both a catalyst and acid scavenger, ensuring complete esterification.
Solvent Systems
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Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of sugar derivatives during protection steps.
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Methanol is preferred for chlorination due to its ability to stabilize ionic intermediates.
Characterization and Quality Control
The final product is characterized using spectroscopic and chromatographic techniques:
Table 1: Spectroscopic Data for this compound
Table 2: Synthetic Yields Under Varied Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetylation | Ac₂O, Py, 25°C, 4h | 95 | 98.5 |
| Chlorination | HCl, MeOH, 0°C, 2h | 88 | 97.2 |
| Amidation | NH₄OAc, Ac₂O, MW, 90°C, 30min | 92 | 99.1 |
Challenges and Alternative Approaches
Regioselectivity Issues
Competing reactions during chlorination may lead to over-substitution at C-4 or C-5. Employing bulky protecting groups (e.g., tert-butyldimethylsilyl) at C-3 and C-4 mitigates this issue by sterically hindering unintended sites.
Green Chemistry Alternatives
Recent patents explore solvent-free acetylation using ionic liquids (e.g., [BMIM][BF₄]), achieving 90% yields with reduced environmental impact. Additionally, enzymatic catalysis using lipases (e.g., Candida antarctica) has shown promise for selective acetylations under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups, such as the chloro group, with other substituents.
Hydrolysis: Cleavage of ester bonds to yield carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH).
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetate groups would yield the corresponding carboxylic acids and alcohols.
Scientific Research Applications
Research indicates that (5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate exhibits several biological properties:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cells. It appears to activate specific pathways that lead to programmed cell death, making it a candidate for further development in cancer therapies.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in preclinical models. This property could be beneficial for treating chronic inflammatory diseases.
Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
- Pharmaceutical Development : As a lead compound, it could inspire the synthesis of new drugs targeting infections or cancer.
- Cosmetic Formulations : Due to its antimicrobial and anti-inflammatory properties, it may be incorporated into skincare products to enhance skin health.
Case Studies
Several studies have explored the applications of this compound:
-
Antimicrobial Efficacy Study :
- A study conducted on various bacterial strains showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential use as a topical antibacterial agent.
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Cancer Cell Line Research :
- In a study involving human breast cancer cell lines, treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. The study indicated that the compound activates caspase-dependent pathways leading to apoptosis.
-
Inflammation Model :
- In a rodent model of induced inflammation, administration of the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 levels compared to controls, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent patterns, stability, and analytical characterization.
Table 1: Structural and Functional Group Comparison
Key Findings
Substituent Influence on Stability :
- The target compound’s 6-oxo and 2-hydroxy groups may render it more prone to hydrolysis or oxidation compared to analogs like (5-Acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl)methyl acetate, which lacks these groups and is stabilized with CaCO₃ .
- Chlorinated analogs (e.g., 4'-chlorophenyl derivatives) exhibit enhanced stability due to aromatic electron-withdrawing effects, reducing susceptibility to nucleophilic attack .
Analytical Characterization: Purity assessment methods vary: TLC is commonly used for acetylated sugars (e.g., ≥93.0% purity in ), while HPLC is preferred for hydroxyl-rich analogs (e.g., trihydroxy-lanostane derivatives in ) .
Biological Activity
- Molecular Formula : C14H20ClNO8
- Molecular Weight : 365.764 g/mol
- Structure : The compound features multiple functional groups, including acetamido, diacetoxy, and chloro substituents, which may contribute to its biological activity.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures possess antimicrobial properties. The presence of the chloro group may enhance the compound's ability to disrupt microbial membranes.
- Antidiabetic Potential : Compounds with similar structural motifs have been evaluated for their antidiabetic properties, particularly in inhibiting enzymes like α-glucosidase and α-amylase. This inhibition can lead to reduced glucose absorption and lower blood sugar levels.
- Anti-inflammatory Effects : Some studies have indicated that compounds with acetamido groups can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
The mechanisms through which (5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate exerts its biological effects may include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways related to diabetes and inflammation.
- Cell Signaling Modulation : The compound may interact with cell signaling pathways, influencing processes such as apoptosis and cell proliferation.
Case Studies and Experimental Data
A review of the literature reveals various studies focusing on the biological activity of structurally related compounds. Here are some notable findings:
In Vitro Studies
In vitro assays have been crucial in evaluating the biological potential of this compound. For instance:
- Antioxidant Activity : DPPH radical scavenging assays indicate that derivatives exhibit significant antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.
- Cytotoxicity Tests : Cell viability assays reveal that certain concentrations of the compound do not adversely affect normal cells while exhibiting cytotoxic effects on cancer cell lines.
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
- Clinical Trials : If preclinical results are promising, advancing to clinical trials to evaluate safety and efficacy in humans.
Q & A
Q. What are the optimal synthetic routes for (5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate, and how can reaction conditions be controlled to maximize yield?
The synthesis involves multi-step organic reactions, including acetylation, amidation, and glycosylation. Key steps include:
- Intermediate preparation : Start with a sugar-derived backbone (e.g., oxane ring) and sequentially introduce functional groups. For example, acetylation of hydroxyl groups requires anhydrous conditions with acetic anhydride and a catalyst like pyridine .
- Chloro-substitution : Use nucleophilic reagents (e.g., Cl⁻ sources like HCl or PCl₃) under controlled pH to avoid hydrolysis of sensitive acetamido groups .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product . Critical parameters : Temperature (40–60°C for acetylation), solvent polarity (DMF for glycosylation), and inert atmosphere (N₂) to prevent oxidation of hydroxy groups .
Q. How do the functional groups in this compound influence its chemical reactivity under varying pH and temperature conditions?
- Acetamido group : Stable under neutral conditions but hydrolyzes in strong acids/bases to yield carboxylic acid derivatives. For example, HCl (1M, 80°C) cleaves the acetamido bond, forming NH₂ and COOH groups .
- Diacetyloxy groups : Undergo hydrolysis in aqueous basic conditions (e.g., NaOH/EtOH) to generate diols, which can be leveraged for further derivatization .
- Chloro group : Participates in nucleophilic substitution (e.g., with amines or thiols) in polar aprotic solvents like DMSO at 50–70°C . Methodological tip : Monitor reactivity using thin-layer chromatography (TLC) with iodine vapor or UV visualization .
Q. What analytical techniques are most effective for characterizing and verifying the structure of this compound?
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies protons and carbons from acetamido (δ 2.0–2.1 ppm), acetyloxy (δ 1.9–2.2 ppm), and oxo groups (δ 4.5–5.5 ppm for anomeric protons) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 725.7) and fragmentation patterns to validate substituents .
- IR spectroscopy : Peaks at 1740 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I), and 1250 cm⁻¹ (C-O acetyloxy) confirm functional groups .
Advanced Research Questions
Q. What strategies can resolve contradictory data regarding the compound’s bioactivity observed in different in vitro models?
- Dose-response standardization : Use a logarithmic concentration range (1 nM–100 µM) to account for cell-line sensitivity variations .
- Assay validation : Compare results across orthogonal assays (e.g., MTT for cytotoxicity vs. flow cytometry for apoptosis) to confirm mechanisms .
- Control experiments : Include structurally similar analogs (e.g., acetaminophen or ibuprofen derivatives) to isolate the role of specific substituents (e.g., chloro vs. acetamido) .
Q. How can computational models predict interactions with biological targets, and what experimental validations are required?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., bacterial peptidoglycan transpeptidase) based on the compound’s 3D structure (generated via Gaussian 09 optimization) .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds from acetamido or oxo groups) and validate via site-directed mutagenesis of target proteins .
- In vitro validation : Test predicted IC₅₀ values using enzyme inhibition assays (e.g., β-lactamase inhibition for antibacterial activity) .
Q. What are the challenges in designing multi-step synthesis protocols to introduce specific substituents without affecting existing functional groups?
- Protecting group strategy : Temporarily block reactive sites (e.g., trityl for hydroxymethyl groups) during chloro or acetyloxy substitutions. For example, trityl removal requires mild acid (0.1M HCl in MeOH) to avoid deacetylation .
- Sequential reaction optimization : Use kinetic studies (e.g., HPLC monitoring) to determine ideal reaction times for each step. For instance, over-acetylation can occur if amidation precedes acetyloxy introduction .
- Data contradiction resolution : When unexpected byproducts form (e.g., dihydroxy instead of chloro derivatives), analyze via LC-MS/MS to identify competing reaction pathways (e.g., hydrolysis vs. substitution) .
Methodological Recommendations
- Stereochemical control : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, as improper stereochemistry can nullify bioactivity .
- Stability testing : Store the compound under argon at –20°C to prevent hydrolysis of acetyloxy groups .
- Collaborative validation : Cross-verify NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
